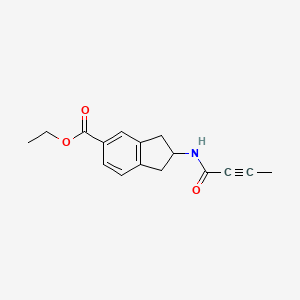
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-one . This compound is characterized by the presence of both fluorine and bromine atoms, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide can be compared with other similar compounds, such as:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group but lacks the bromine and carbonyl functionalities.
2-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanone: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFAEYQJAWXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2856127.png)
![2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2856128.png)

![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)



![4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)


